4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide
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Overview
Description
WAY-616451 is a small-molecule inhibitor known for its role in inhibiting transforming growth factor-beta receptor 1 (Tgfbr1) kinase. This compound has been identified as a potential therapeutic agent due to its ability to interfere with specific signaling pathways involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-616451 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core molecular structure.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of WAY-616451 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: WAY-616451 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-616451 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in research to understand cellular processes and the role of transforming growth factor-beta signaling.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-616451 exerts its effects by inhibiting the activity of transforming growth factor-beta receptor 1 kinase. This inhibition disrupts the signaling pathways mediated by transforming growth factor-beta, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets include the kinase domain of transforming growth factor-beta receptor 1, and the pathways involved are primarily related to cellular growth and differentiation .
Comparison with Similar Compounds
E-616452: Another transforming growth factor-beta receptor 1 kinase inhibitor with similar properties.
EI-275: A Src-family kinase inhibitor that also affects cellular signaling pathways.
Uniqueness: WAY-616451 is unique in its specific inhibition of transforming growth factor-beta receptor 1 kinase, making it a valuable tool for studying this particular signaling pathway. Its ability to induce specific cellular responses sets it apart from other kinase inhibitors.
Properties
Molecular Formula |
C17H19N3O6S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H19N3O6S/c1-19(2)27(23,24)13-7-8-14(15(9-13)20(21)22)18-10-12-11-25-16-5-3-4-6-17(16)26-12/h3-9,12,18H,10-11H2,1-2H3 |
InChI Key |
DMHJOHFMIYQRGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCC2COC3=CC=CC=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
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